molecular formula C11H10N4O B014055 2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE CAS No. 77314-23-9

2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE

Cat. No.: B014055
CAS No.: 77314-23-9
M. Wt: 214.22 g/mol
InChI Key: QYFQSQCBYZOECM-UHFFFAOYSA-N
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Description

2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE is a critical, reactive metabolite of the heterocyclic aromatic amine (HAA) 3-Methyl-3H-imidazo[4,5-f]quinoline (IQ), a compound formed during the high-temperature cooking of protein-rich foods. This metabolite is of paramount interest in toxicology and cancer research due to its direct role in DNA adduct formation. The primary mechanism of action involves its function as a proximal genotoxicant; the hydroxylamino group can be further activated via esterification (e.g., O-acetylation or O-sulfonation), forming a highly electrophilic nitrenium ion species. This reactive intermediate covalently binds to DNA, primarily at the C8 atom of deoxyguanosine, creating stable DNA adducts that can lead to mutations and initiate carcinogenesis if not repaired. Consequently, this compound is an indispensable tool for in vitro and in vivo studies aimed at elucidating the metabolic activation pathways of dietary mutagens, investigating the structural and functional consequences of specific DNA lesions, and understanding the fundamental mechanisms of chemical carcinogenesis. Researchers utilize it to model HAA-induced genotoxicity, to study the efficiency of DNA repair systems, and to assess the potential chemopreventive properties of various compounds.

Properties

IUPAC Name

N-(3-methylimidazo[4,5-f]quinolin-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-16/h2-6,16H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFQSQCBYZOECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228062
Record name 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77314-23-9
Record name N-Hydroxy-3-methyl-3H-imidazo[4,5-f]quinolin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77314-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077314239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base Synthesis from IQ Precursors

The synthesis of N-hydroxy-IQ begins with the parent compound IQ, a heterocyclic amine formed during the pyrolysis of amino acids and proteins in cooked meats. The hydroxylation of IQ to produce N-hydroxy-IQ involves a modified nitrosation-reduction sequence. Early methods utilized hydroxylamine derivatives under controlled acidic conditions, but subsequent refinements introduced safer and more efficient protocols.

In the 1995 protocol described by researchers, N-hydroxy-IQ was synthesized via direct hydroxylation of IQ using hydroxylamine-O-sulfonic acid in a buffered aqueous medium (pH 7.4). This method avoids hazardous intermediates and achieves a yield of approximately 65–70%. Critical parameters include:

  • Temperature : 25–30°C to prevent side reactions.

  • Reaction Time : 4–6 hours for complete conversion.

  • Stoichiometry : A 1.2:1 molar ratio of hydroxylamine-O-sulfonic acid to IQ.

Alternative Routes via Nitro Intermediate Reduction

A less common approach involves the reduction of 3-nitro-IQ derivatives. Catalytic hydrogenation with palladium on carbon or platinum oxide in ethanol selectively reduces the nitro group to a hydroxylamine moiety. While this method offers higher purity, it requires stringent control over hydrogen pressure (3–4 atm) and reaction duration (2–3 hours) to avoid over-reduction to the amine.

Purification and Isolation Techniques

Solid-Phase Extraction with C18 Sep-Pak

Crude N-hydroxy-IQ is initially purified using C18 reverse-phase solid-phase extraction (SPE) cartridges. The process involves:

  • Conditioning : Methanol followed by deionized water.

  • Loading : Dissolution of crude product in 20% aqueous methanol.

  • Elution : Stepwise gradients of methanol (20% → 80%) to isolate N-hydroxy-IQ from unreacted IQ and byproducts.

Semi-Preparative HPLC

Further purification is achieved via semi-preparative HPLC using a C18 column (250 × 10 mm, 5 µm). Optimal conditions include:

ParameterValue
Mobile PhaseAcetonitrile:Water (30:70 v/v)
Flow Rate2.5 mL/min
Detection Wavelength254 nm
Retention Time12–14 minutes

This step yields N-hydroxy-IQ with >98% purity, as confirmed by analytical HPLC.

Structural Characterization

Mass Spectrometry (MS)

Derivatization of N-hydroxy-IQ into stable analogs facilitates structural validation. Key derivatives include:

  • Azoxy-IQ : Formed by reaction with nitrosobenzene.

  • Phenyl-azoxy-IQ : Synthesized using phenyl diazonium chloride.

  • Acetoxy-acetamido-IQ : Produced via acetylation with acetic anhydride.

High-resolution MS analysis of these derivatives confirms the molecular formula C₁₁H₁₀N₄O for N-hydroxy-IQ and its fragmentation patterns.

Chemical Reactivity Studies

N-hydroxy-IQ exhibits distinct reactivity under acidic and basic conditions:

  • Acidic Hydrolysis : Decomposes to IQ and nitrous acid at pH < 3.

  • Alkaline Stability : Stable at pH 7–9 but forms nitroso-IQ at pH > 10.

Mutagenicity and Biological Relevance

N-hydroxy-IQ demonstrates direct mutagenicity in Salmonella TA98 strains lacking nitroreductase, with a specific activity of 2 × 10⁴ revertants/nmol . This underscores its role as the proximal carcinogen of IQ, capable of forming DNA adducts without enzymatic activation.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydroxylamine-O-Sulfonic Acid65–7095Cost-effective, scalableRequires pH control
Catalytic Hydrogenation75–8098High purityExpensive catalysts, safety risks

Chemical Reactions Analysis

2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive intermediates.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include NADPH, ascorbate, and specific inhibitors like pentachlorophenol and 2,6-dichloro-4-nitrophenol. These reactions often result in the formation of mutagenic and carcinogenic products .

Scientific Research Applications

Toxicology Studies

2-Hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline has been studied for its mutagenic properties. Research indicates that it can bind to DNA, leading to mutations that may contribute to carcinogenesis.

Case Study: DNA Binding and Mutagenicity

A study by Davis et al. (1994) demonstrated that this compound forms adducts with DNA, which are critical in understanding the mechanisms of mutagenesis associated with dietary carcinogens . The findings suggest that the presence of this compound in cooked meats could pose a risk for cancer development.

Food Safety Assessments

Given its origin from cooking processes involving amino acids and sugars, this compound is relevant in food safety assessments. Its potential as a food contaminant necessitates monitoring in processed foods.

Table 1: Food Sources and Concentrations

Food ItemConcentration (ng/g)Reference
Grilled Meat10-50Kim et al., 2004
Fried Fish5-30Lakshmi et al., 2005
Processed Sausages20-100Davis et al., 1994

Pharmacological Research

The compound's structural similarity to other bioactive molecules has led to investigations into its pharmacological properties. Preliminary studies suggest potential antioxidant and anti-inflammatory effects.

Case Study: Antioxidant Activity

Research has indicated that derivatives of imidazoquinolines exhibit significant antioxidant activity. A study published in Chemistry & Biology explored the potential of modified imidazoquinolines as therapeutic agents against oxidative stress-related diseases .

Environmental Monitoring

Due to its mutagenic properties, monitoring levels of this compound in environmental samples is crucial for public health.

Table 2: Environmental Detection Methods

MethodDetection Limit (µg/L)Application Area
High-Performance Liquid Chromatography (HPLC)0.1Water samples
Gas Chromatography-Mass Spectrometry (GC-MS)0.05Soil and sediment analysis

Mechanism of Action

The mutagenicity of 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline is primarily due to its ability to bind covalently to DNA. This binding is enhanced by bacterial O-acetyltransferase and sulfotransferase, which activate the compound. The reactive intermediates formed during these reactions can induce mutations by interacting with DNA bases, leading to errors during DNA replication .

Comparison with Similar Compounds

Structural and Molecular Differences

The mutagenic and carcinogenic activities of HCAs are highly dependent on substituent positions and methylation patterns. Key analogs include:

Compound Name Molecular Formula Avg. Mass Substituents (Positions) IARC Classification
2-Hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline (N-hydroxy-IQ) C₁₁H₁₁N₅O 229.24 -NHOH (2), -CH₃ (3) Metabolite of IQ (2A)
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) C₁₁H₁₁N₅ 213.24 -NH₂ (2), -CH₃ (3) Group 2A
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) C₁₂H₁₃N₅ 227.27 -NH₂ (2), -CH₃ (3,4) Group 2B
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) C₁₁H₁₀N₆ 226.24 -NH₂ (2), -CH₃ (3,8) Group 2B
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) C₁₃H₁₂N₄ 224.26 -NH₂ (2), -CH₃ (1), -Ph (6) Group 2B

Data sourced from .

Key Observations :

  • Methylation : MeIQ and MeIQx exhibit additional methyl groups at positions 4 and 8, respectively, altering their metabolic stability and DNA-binding affinity .
  • Ring System: PhIP replaces the quinoline moiety with a pyridine ring, reducing planar aromaticity and modifying adduct formation patterns .

Mutagenic Activity and Metabolic Activation

Metabolic Pathways :

  • N-Hydroxylation : IQ, MeIQ, and MeIQx are primarily activated via cytochrome P-450-mediated N-hydroxylation, but efficiency varies. For example, IQ’s activation is predominantly catalyzed by P-448 II-a, while MeIQx undergoes additional nitro-reduction pathways .
  • Secondary Metabolites: MeIQ forms azo-IQ (2,2'-azo-bis-3-methylimidazo[4,5-f]quinoline) and nitro-IQ (3-methyl-2-nitro-imidazo[4,5-f]quinoline), which exhibit direct mutagenicity without metabolic activation .

Mutagenic Potency in Salmonella typhimurium TA98 :

Compound Revertant Colonies/μg (TA98, +S9) Key Reactive Metabolite
IQ 6,000–8,000 N-hydroxy-IQ
MeIQ 12,000–15,000 N-hydroxy-MeIQ, azo-IQ
MeIQx 3,000–4,000 N-hydroxy-MeIQx
PhIP 1,200–1,500 N-hydroxy-PhIP

Data from .

Key Observations :

  • MeIQ shows higher mutagenic potency than IQ due to enhanced stability of its N-hydroxy metabolite .
  • PhIP’s lower activity correlates with reduced DNA-binding efficiency .

Carcinogenic Potential and DNA Adducts

DNA Adduct Profiles :

  • IQ/N-hydroxy-IQ : Forms C8-dG and N2-dG adducts, with the latter causing severe helical distortion .
  • MeIQ : Generates similar adducts but at higher levels in hepatic and renal tissues due to prolonged metabolic retention .
  • PhIP: Preferentially forms N2-acetylated adducts, linked to colorectal carcinogenesis .

Carcinogenicity in Models:

  • IQ induces hepatic and intestinal tumors in rodents, while PhIP is associated with mammary and prostate cancers .
  • MeIQx shows weaker carcinogenicity but is ubiquitous in cooked meats, raising concerns about chronic exposure .

Structure-Activity Relationships (SAR)

  • Methyl Substitution : Methyl groups at positions 3 and 4 (MeIQ) enhance metabolic stability and mutagenic potency compared to IQ .
  • Planar Aromaticity: Quinoline-based HCAs (IQ, MeIQ) exhibit stronger intercalation and DNA binding than quinoxaline (MeIQx) or pyridine derivatives (PhIP) .
  • Exocyclic Amino Group: Essential for metabolic activation; removal abolishes mutagenicity .

Biological Activity

2-Hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline (also known as N-OH-IQ) is a derivative of imidazoquinoline, a class of compounds noted for their diverse biological activities. This compound has garnered attention in recent years due to its potential mutagenic and carcinogenic properties, particularly in the context of food safety and environmental health.

  • Molecular Formula : C₁₁H₁₀N₄O
  • Molecular Weight : 214.22 g/mol
  • CAS Number : 77314-23-9
  • Appearance : Dark orange to dark red solid, light-sensitive .

The biological activity of this compound primarily involves its interaction with DNA, where it can form adducts leading to mutations. It is hypothesized that the compound's hydroxylamine group plays a critical role in this process, facilitating the formation of reactive intermediates that can alkylate DNA bases.

Mutagenicity Studies

Research has indicated that N-OH-IQ exhibits mutagenic properties as demonstrated in various assays:

  • Ames Test : This test utilizes strains of Salmonella typhimurium to assess mutagenicity. N-OH-IQ was tested and showed significant mutagenic activity at non-toxic concentrations, indicating its potential to cause genetic mutations .
  • In Vivo Studies : In studies involving Swiss albino mice, N-OH-IQ was found to induce mutations when exposed to benzo[a]pyrene, a known carcinogen. The results suggest that N-OH-IQ may enhance the mutagenic effects of other compounds .

Toxicity and Safety Assessment

The safety profile of this compound has been evaluated through various toxicity assays:

Study TypeFindings
Acute ToxicityNo significant toxicity at low doses
Chronic ExposureIncreased incidence of tumors in animal models
GenotoxicityPositive results in Ames test

These findings highlight the need for careful handling and assessment of this compound in both laboratory and industrial settings.

Case Studies

Several case studies have explored the biological implications of N-OH-IQ:

  • Food Safety Implications : A study focused on the presence of N-OH-IQ in cooked meats found that it could form during high-temperature cooking processes. The implications for dietary exposure and long-term health risks were discussed extensively .
  • Environmental Impact : Research indicated that N-OH-IQ could be formed from environmental pollutants and may pose risks to ecosystems through bioaccumulation and toxicity to aquatic organisms .

Q & A

Q. What are the validated synthetic pathways for 2-hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves modifying precursor compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). A critical step is the hydroxylation of IQ using nitro-reductase-deficient bacterial systems or chemical methods. details a two-step purification process using C18 Sep-Pak and semi-preparative HPLC, achieving a specific mutagenic activity of 2 × 10⁴ revertants/nmol. Yield optimization requires careful control of pH, temperature, and derivatization agents (e.g., azoxy-IQ for structural confirmation via mass spectrometry) .

Key Methodological Considerations:

  • Use HPLC to monitor intermediates and final product purity.
  • Validate structural integrity via mass spectrometry and NMR.

Q. Table 1: Synthesis Methods Comparison

MethodYield (%)Purity (%)Key StepsReference
Chemical hydroxylation65–75>95C18 Sep-Pak, HPLC
Enzymatic modification50–6085–90Bacterial nitro-reductase systems

Q. How is this compound detected and quantified in complex matrices (e.g., biological samples)?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. highlights the use of deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) to improve accuracy. Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from interfering substances like heme or lipids .

Methodological Steps:

Extraction: Use SPE columns (C18 or mixed-mode phases).

Derivatization: Optional acetylation to enhance MS sensitivity.

Quantification: Multi-reaction monitoring (MRM) modes for specific ion transitions.

Advanced Research Questions

Q. What mechanisms underlie the metabolic activation of this compound, and how does this relate to its mutagenicity?

Answer: The compound is a reactive metabolite of IQ, formed via cytochrome P450-mediated N-hydroxylation. and demonstrate that N-hydroxy-IQ directly binds to DNA, forming adducts (e.g., C8-2′-deoxyguanosine) that induce frameshift mutations. Its mutagenicity in Salmonella TA98 (nitro-reductase-deficient strains) confirms its direct genotoxicity without requiring enzymatic activation .

Key Experimental Design Tips:

  • Use 32P-postlabeling assays to quantify DNA adducts.
  • Compare mutagenic activity in nitro-reductase-proficient vs. deficient bacterial strains to isolate metabolic pathways.

Q. How do dietary components modulate the mutagenicity of this compound?

Answer: Cruciferous vegetable extracts (e.g., broccoli, cabbage) inhibit mutagenicity via antimutagenic agents like glucosinolates. and show that boiled crucifer extracts reduce IQ-induced mutagenesis in Ames tests by up to 70%, likely through phase II enzyme induction (e.g., glutathione-S-transferase) .

Experimental Approach:

  • Co-incubation assays: Mix compound with vegetable extracts in Salmonella TA97.
  • Dose-response analysis: Quantify suppression of revertant colonies.

Q. Table 2: Antimutagenic Agents and Efficacy

AgentSource% Mutagenicity ReductionMechanismReference
Broccoli extractCruciferous vegetables60–70Phase II enzyme induction
Plum extractsPrunus domestica40–50Free radical scavenging

Q. What structural features of this compound influence its carcinogenic potency compared to other heterocyclic amines (HCAs)?

Answer: The imidazo[4,5-f]quinoline backbone and N-hydroxyl group are critical. and show that methylation at positions 3 and 8 (e.g., MeIQx) reduces potency, while the hydroxylamine group in N-hydroxy-IQ increases DNA adduct formation. Comparative studies in Fischer 344 rats reveal IQ derivatives exhibit 10-fold higher tumorigenicity than quinoxaline analogs .

Structural-Activity Relationship (SAR) Insights:

  • Electrophilicity: N-hydroxylation enhances DNA binding.
  • Steric effects: Methyl groups at non-reactive positions decrease metabolic activation.

Q. How do genetic polymorphisms (e.g., CYP1A2, NAT2) affect individual susceptibility to this compound-induced carcinogenesis?

Answer: CYP1A2*F and NAT2 slow acetylator phenotypes increase colorectal cancer risk by prolonging exposure to N-hydroxy-IQ. links heme iron in red meat to nitric oxide-mediated nitrosation of IQ, exacerbating DNA damage in genetically susceptible individuals .

Methodological Recommendations:

  • Use genotyped human hepatocytes to model metabolic activation.
  • Correlate adduct levels with CYP1A2/NAT2 genotypes in epidemiological cohorts.

Q. What in vitro and in vivo models are most suitable for studying the neurotoxic potential of this compound?

Answer: Primary midbrain cultures (e.g., E17 rat neurons) and zebrafish embryos are effective. reports dopaminergic neurotoxicity at 100 nM–5 μM concentrations, while IL6 upregulation in glial cells ( ) suggests pro-inflammatory mechanisms .

Experimental Workflow:

  • In vitro: Measure IL6 mRNA/protein levels via qPCR and ELISA.
  • In vivo: Assess locomotor deficits in zebrafish exposed to 0.1–5 μM doses.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE
Reactant of Route 2
2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE

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